1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene
Description
1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 4, a fluorine atom at position 2, and an isopropyloxy group (-OCH(CH₃)₂) at position 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNAFPZEVZCIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves halogenation and etherification reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,4-dichloro-2-fluorobenzene, undergoes substitution with an alkoxide ion derived from propan-2-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent types, positions, and functional groups. Below is a detailed comparison with key derivatives:
Table 1: Comparison of Structural and Functional Features
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF₃) group in 1,4-Dichloro-2-(trifluoromethyl)benzene increases electron withdrawal, enhancing stability under acidic conditions compared to the isopropyloxy group in the target compound, which is electron-donating .
- The fluorine atom in this compound likely reduces metabolic degradation in biological systems, a trait shared with fluorinated agrochemicals .
Steric Effects :
- Compounds like 2-Chloro-1,4-di(propan-2-yl)benzene exhibit significant steric hindrance due to bulky isopropyl groups, limiting reactivity at the benzene core. The target compound’s single isopropyloxy group may offer a balance between steric bulk and functional accessibility .
Solubility and Applications :
- The methoxy and isopropyloxy substituents in 2-Methoxy-1,4-di(propan-2-yloxy)benzene improve solubility in organic solvents, suggesting that the target compound may also exhibit moderate polarity suitable for formulation in pesticides or coatings .
Synthetic Utility :
- 4-Chloro-3-(trifluoromethyl)aniline highlights the role of halogen and trifluoromethyl groups in facilitating nucleophilic aromatic substitution, a pathway that could be extrapolated to the target compound for derivatization .
Research Findings and Data Gaps
- Thermal Stability: No direct data exist for the target compound, but analogs like 1,4-Dichloro-2-(trifluoromethyl)benzene decompose above 250°C, suggesting similar thermal resilience .
- Biological Activity : Fluorinated benzene derivatives are often bioactive; however, the isopropyloxy group’s influence on toxicity or efficacy remains unstudied.
- Synthetic Routes : Likely involves Ullmann coupling or nucleophilic substitution, as seen in related compounds .
Notes and Limitations
Evidence Constraints : Direct experimental data on this compound are absent in the provided sources. Comparisons rely on structurally related compounds.
Urgency for Further Research : Priority areas include synthesis optimization, stability profiling, and biological screening.
Biological Activity
1,4-Dichloro-2-fluoro-3-(propan-2-yloxy)benzene (CAS: 1395038-43-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
This compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H9Cl2F |
| Molar Mass | 223.07 g/mol |
| Density | 1.277 g/cm³ |
| Boiling Point | 261.1 °C |
| CAS Number | 1395038-43-3 |
These properties suggest a stable compound with potential for various applications in medicinal chemistry and agrochemicals.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its derivatives demonstrated effective inhibition against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of approximately 0.31 μg/mL, which is comparable to established antifungal agents like fluconazole .
Case Studies
- In Vivo Studies : In a murine model infected with C. albicans, administration of the compound resulted in a notable increase in survival rates compared to controls. Mice treated with a dosage of 50 mg/kg showed improved survival rates over a period of seven days .
- Comparative Analysis : A comparative study with other fluconazole analogs revealed that the presence of halogen substituents enhances the antifungal efficacy of the compounds, with this compound showing superior activity against C. albicans compared to several other tested compounds .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in fungal cell wall synthesis and integrity. This interaction disrupts normal cellular functions, leading to cell death or growth inhibition.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
| Compound | MIC (μg/mL) | Activity Description |
|---|---|---|
| This compound | 0.31 | Effective against C. albicans |
| Fluconazole | >30 | Standard comparison for antifungal activity |
| Other Derivatives | Varies | Showed varying degrees of antifungal efficacy |
These findings highlight the potential for developing new antifungal agents based on the structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
